Product packaging for 2-[(1S,2S)-2-Benzylcyclopropyl]acetic acid(Cat. No.:CAS No. 2138272-78-1)

2-[(1S,2S)-2-Benzylcyclopropyl]acetic acid

Cat. No.: B2474049
CAS No.: 2138272-78-1
M. Wt: 190.24 g/mol
InChI Key: KTDHPPIRNPDLLC-UHFFFAOYSA-N
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Description

2-[(1S,2S)-2-Benzylcyclopropyl]acetic acid is a chiral organic compound with the CAS Number 2138272-78-1 and a molecular formula of C12H14O2 . It has a molecular weight of 190.24 g/mol and features a cyclopropane ring system with defined (1S,2S) stereochemistry, which may be critical for its interaction with biological systems . Calculated physical properties include a lipophilicity (LogP) value of 2.5 . The specific benzylcyclopropyl structure suggests potential as a key synthetic intermediate or pharmacophore in medicinal chemistry and drug discovery research. Researchers can utilize this compound in the development of novel bioactive molecules, particularly as a rigid scaffold to explore steric and conformational constraints in target binding. It is strictly for research purposes and is not intended for diagnostic or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O2 B2474049 2-[(1S,2S)-2-Benzylcyclopropyl]acetic acid CAS No. 2138272-78-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2138272-78-1

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2-(2-benzylcyclopropyl)acetic acid

InChI

InChI=1S/C12H14O2/c13-12(14)8-11-7-10(11)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14)

InChI Key

KTDHPPIRNPDLLC-UHFFFAOYSA-N

SMILES

C1C(C1CC(=O)O)CC2=CC=CC=C2

Canonical SMILES

C1C(C1CC(=O)O)CC2=CC=CC=C2

solubility

not available

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 2 1s,2s 2 Benzylcyclopropyl Acetic Acid

Cyclopropane (B1198618) Ring-Opening Reactions

The three-membered ring of 2-[(1S,2S)-2-benzylcyclopropyl]acetic acid is the most reactive part of the molecule and can be opened under various conditions, including thermal, photolytic, acidic, radical, and metal-catalyzed pathways. The presence of the benzyl (B1604629) group significantly influences the regioselectivity of these reactions due to its ability to stabilize adjacent positive charges or radical intermediates.

While specific studies on the thermolysis and photolysis of this compound are not extensively documented, the behavior of related benzylcyclopropane derivatives suggests that these reactions would proceed via homolytic cleavage of the cyclopropane C-C bonds. Thermolysis typically requires high temperatures and can lead to a mixture of rearranged products through diradical intermediates. The weakest bond, likely the one between the two substituted carbons, would cleave first.

Photolytic ring cleavage can be induced by UV light and often involves different excited states, potentially leading to different product distributions compared to thermolysis. researchgate.netnih.gov The presence of the aromatic benzyl group may facilitate photo-induced energy transfer and influence the reaction pathways. For related N-benzoylhydrazone derivatives, thermolysis and photolysis have been shown to proceed through free radical mechanisms involving homolysis of N-N and C-N bonds. researchgate.net

Table 1: General Pathways for Thermolytic and Photolytic Ring Opening

Condition Intermediate General Outcome
Thermolysis Diradical Rearrangement, fragmentation

Acid-catalyzed ring-opening of cyclopropanes is a well-established process. In the case of this compound, protonation can occur at the carboxylic acid oxygen or, more significantly for ring-opening, at one of the cyclopropane ring carbons. Protonation of a C-C bond in the cyclopropane ring leads to a carbocationic intermediate. The regioselectivity of the ring opening is governed by the stability of the resulting carbocation.

The benzyl group plays a crucial role in directing the cleavage. The C-C bond most likely to break is the one that leads to the formation of a benzylic carbocation, which is stabilized by resonance. Therefore, cleavage is expected to occur at the C1-C2 or C1-C3 bond (where C1 is the carbon bearing the benzyl group), leading to a secondary benzylic carbocation. Subsequent attack by a nucleophile would yield the ring-opened product. nih.gov

Lewis acids can also mediate the ring-opening by coordinating to the carboxylic acid group or by directly interacting with the cyclopropane ring, facilitating the cleavage of a C-C bond to form a carbocationic intermediate. rsc.org

Table 2: Predicted Regioselectivity in Acid-Catalyzed Ring Opening

Cleavage Site Resulting Carbocation Stability Predicted Outcome
C1-C2 Secondary benzylic High Major pathway

Radical-induced ring-opening of cyclopropanes proceeds via the formation of a cyclopropylcarbinyl radical, which can rapidly rearrange to a more stable homoallylic radical. For this compound, a radical initiator can abstract a hydrogen atom or add to the molecule to initiate the process. The presence of the benzyl group would stabilize a radical at the adjacent carbon. stackexchange.com

The mechanism involves the formation of a radical intermediate, followed by cleavage of one of the cyclopropane bonds. The cleavage that leads to the formation of a resonance-stabilized benzylic radical is highly favored. beilstein-journals.orgnih.gov This intermediate can then undergo further reactions, such as trapping by a radical scavenger or intramolecular cyclization. nih.gov Visible-light-mediated photoredox catalysis has also emerged as a method for the ring-opening of cyclopropanes via radical intermediates. researchgate.net

Transition metals, such as palladium, rhodium, nickel, and copper, can catalyze the ring-opening of cyclopropanes. These reactions often proceed through the formation of a metallacyclobutane intermediate. The regioselectivity and stereoselectivity of these transformations are highly dependent on the metal catalyst, the ligands, and the substrate. nih.govunivasf.edu.brrsc.org

For instance, Rh(I)-catalyzed asymmetric ring-opening of vinyl cyclopropanes with aryl boronic acids has been reported to proceed with high regioselectivity and enantioselectivity. nih.govacs.org While the subject molecule lacks a vinyl group, analogous activations of the C-C bonds by transition metals are conceivable. The reaction could lead to various products, including those from cross-coupling reactions where the cyclopropane acts as a three-carbon synthon. nih.gov

The regioselectivity of ring-opening is primarily dictated by the electronic effects of the substituents. For this compound, the benzyl group is the dominant directing group, favoring cleavage that places a positive charge or a radical on the benzylic carbon. nih.gov

The stereochemistry of the ring-opening reaction is also a critical aspect. Depending on the mechanism, the reaction can proceed with either retention or inversion of configuration at the reacting centers. For example, electrophilic attack by a proton has been shown to occur with both retention and inversion of configuration, suggesting the involvement of unsymmetrical, corner-protonated cyclopropane intermediates. acs.orgacs.org In many cases, the stereochemistry of the starting material influences the stereochemical outcome of the product. capes.gov.br Base-catalyzed ring-opening of a substituted cyclopropanol (B106826) has been shown to be stereospecific. acs.org

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group in this compound exhibits typical reactivity, although it may be influenced by the steric hindrance imposed by the adjacent cyclopropyl (B3062369) ring. Key reactions include esterification and amide bond formation.

Due to the steric bulk of the cyclopropyl group, esterification might require more forcing conditions or specific catalysts compared to less hindered carboxylic acids. Methods for the esterification of sterically hindered acids include the use of activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the Steglich esterification, or the use of dried Dowex H+/NaI. nih.govrsc.org Other methods involve reaction with polyols in the presence of an active esterification catalyst. google.com

Similarly, amide bond formation with amines can be challenging due to steric hindrance. chimia.chnih.gov Efficient coupling may require the use of potent coupling reagents or the conversion of the carboxylic acid to a more reactive derivative, such as an acyl fluoride. rsc.orgresearchgate.net Boron-mediated amidation has also been shown to be effective for some sterically demanding substrates. acs.org

Table 3: Common Reagents for Reactions of the Carboxylic Acid Group

Reaction Reagents Notes
Esterification Alcohol, Acid Catalyst (e.g., H₂SO₄) Standard Fischer esterification
Alcohol, DCC, DMAP Steglich esterification for hindered systems rsc.org
Alcohol, Dried Dowex H⁺/NaI Effective for hindered esters nih.gov
Amide Formation Amine, Coupling Reagent (e.g., EDC, HOBt) Standard peptide coupling
Acyl Fluoride Formation then Amine For sterically hindered substrates rsc.org

Decarboxylation Pathways and Derivatives

The decarboxylation of cyclopropylacetic acids can proceed through different mechanistic pathways, primarily dependent on reaction conditions such as temperature. For simple cyclopropylacetic acids, gas-phase decarboxylation can occur via either a concerted or a stepwise mechanism. rsc.org

Concerted Mechanism: At lower temperatures, the reaction often follows a concerted pathway involving a cyclic transition state, which does not involve the initial opening of the cyclopropane ring. arkat-usa.org

Stepwise Mechanism: At higher temperatures, a stepwise, diradical mechanism becomes more favorable. rsc.org In some cases, particularly with activating groups adjacent to the cyclopropane ring, ring-opening can precede the loss of carbon dioxide. arkat-usa.org

For this compound, thermal decarboxylation would likely lead to the formation of benzylmethylcyclopropane. The specific pathway would be influenced by the stability of the potential intermediates. While the direct loss of CO2 is one possibility, alternative pathways, such as those involving tandem reactions like dehydrogenation and aromatization, have been observed in related cycloalkyl carboxylic acids under catalytic conditions, though these often require specific catalysts and high temperatures. nih.gov

Pathway Description Typical Conditions Potential Product
Concerted Decarboxylation Loss of CO2 via a cyclic transition state without ring opening.Lower Temperatures (e.g., 725 K for simple cyclopropylacetic acid) rsc.org(1S,2S)-1-benzyl-2-methylcyclopropane
Stepwise Decarboxylation Involves radical intermediates; favored at higher temperatures. rsc.orgHigher Temperatures (e.g., >725 K) rsc.org(1S,2S)-1-benzyl-2-methylcyclopropane
Ketonic Decarboxylation Reaction of two equivalents of the acid to form a symmetric ketone. Requires heat and a metal catalyst. wikipedia.orgHigh heat, metal oxide catalyst (e.g., MnO2) wikipedia.org1,3-bis((1S,2S)-2-benzylcyclopropyl)propan-2-one

Esterification and Hydrolysis Mechanisms

Esterification: The conversion of this compound to its corresponding esters is most commonly achieved through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.org The reaction is an equilibrium process, and to achieve high yields, it is typically driven forward by using a large excess of the alcohol or by removing the water formed during the reaction. libretexts.orgmasterorganicchemistry.com

The mechanism proceeds through several key steps:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. byjus.com

Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. organic-chemistry.orgbyjus.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. byjus.com

Hydrolysis: The reverse reaction, acid-catalyzed ester hydrolysis, follows the exact reverse mechanistic pathway of Fischer esterification. The equilibrium is driven towards the carboxylic acid and alcohol by using a large excess of water. masterorganicchemistry.combyjus.com

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acids and their derivatives. masterorganicchemistry.com For this compound, direct reaction with strong nucleophiles is often difficult because the hydroxyl group is a poor leaving group. Therefore, the carboxylic acid is typically first converted into a more reactive derivative, such as an acyl chloride.

A common method for this transformation is the reaction with thionyl chloride (SOCl₂). libretexts.org The mechanism involves:

The carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.

A chloride ion is eliminated, forming a protonated acyl chlorosulfite intermediate.

The chloride ion then acts as a nucleophile, attacking the carbonyl carbon in an addition-elimination sequence.

This sequence results in the formation of the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl). libretexts.org

Once formed, the highly reactive 2-[(1S,2S)-2-benzylcyclopropyl]acetyl chloride can readily react with a wide range of nucleophiles (e.g., amines to form amides, alcohols to form esters) to generate various derivatives. youtube.commasterorganicchemistry.com

Transformations Involving the Benzyl Substituent

Oxidative Reactions at the Benzylic Position

The benzylic carbon—the carbon atom directly attached to the benzene (B151609) ring—is particularly susceptible to oxidation due to the resonance stabilization of radical or cationic intermediates at this position. masterorganicchemistry.comyoutube.com For this compound, this provides a reactive site separate from the carboxylic acid function.

A powerful and common reagent for benzylic oxidation is hot, aqueous potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.comyoutube.com This strong oxidizing agent will cleave the C-H bonds at the benzylic position. The reaction requires the presence of at least one benzylic hydrogen. masterorganicchemistry.comlibretexts.org The alkyl portion of the benzyl group is oxidized to a carboxylic acid. In this specific molecule, the benzylic carbon is part of the cyclopropane ring, and such a reaction would lead to the cleavage of the cyclopropane ring itself.

A more controlled oxidation can be achieved with other reagents. For instance, free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator (like light or peroxide) occurs selectively at the benzylic position. libretexts.orgchemistrysteps.com This reaction proceeds via a resonance-stabilized benzylic radical intermediate, leading to the substitution of a benzylic hydrogen with a bromine atom. youtube.com This benzylic bromide is a versatile intermediate for further substitution reactions.

Reaction Type Reagent(s) Product Type Key Mechanistic Feature
Benzylic Oxidation Hot aq. KMnO₄ masterorganicchemistry.comRing-opened dicarboxylic acidCleavage of benzylic C-H and C-C bonds
Benzylic Bromination NBS, heat/light chemistrysteps.comBenzylic BromideResonance-stabilized benzylic radical youtube.com
Benzylic C-H Oxidation Various (e.g., Ru complexes, IBX) masterorganicchemistry.comorganic-chemistry.orgKetone or AlcoholControlled oxidation of the benzylic C-H bond

Aromatic Substitution Reactions on the Benzyl Ring

The benzene ring of the benzyl group can undergo electrophilic aromatic substitution (EAS) reactions. The existing substituent on the ring—in this case, a cyclopropylmethyl group—directs the position of the incoming electrophile. wikipedia.org Alkyl groups, including the -(CH₂)cyclopropyl moiety, are generally classified as activating groups and ortho-, para-directors. libretexts.orgorganicchemistrytutor.com This directing effect arises from the electron-donating inductive effect of the alkyl group, which stabilizes the carbocation intermediate (the arenium ion or σ-complex) formed during the reaction, particularly when the positive charge is located on the carbon bearing the substituent.

Therefore, reactions such as nitration (with HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), or Friedel-Crafts alkylation/acylation would be expected to yield a mixture of ortho- and para-substituted products, with the para product often favored due to reduced steric hindrance. pressbooks.pub Research on the nitration of para-substituted benzylcyclopropanes has been noted, indicating that this is a viable reaction pathway for this class of compounds. researchgate.net Highly regioselective nitration, favoring the para isomer, can sometimes be achieved using specific reagents like dinitrogen pentoxide with a zeolite catalyst. google.com

Stereochemical Aspects and Chiral Recognition in 2 1s,2s 2 Benzylcyclopropyl Acetic Acid Research

Elucidation and Assignment of Absolute Configuration (1S,2S)

The unambiguous determination of the absolute configuration of a chiral molecule is a critical step in understanding its properties. For 1,2-disubstituted cyclopropanes like 2-[(1S,2S)-2-Benzylcyclopropyl]acetic acid, the (1S,2S) designation specifies the precise spatial orientation of the benzyl (B1604629) and acetic acid groups relative to the three-membered ring. This assignment is typically achieved through a combination of techniques, including X-ray crystallography, chiral resolution, and spectroscopic methods.

X-ray crystallography on a single crystal of the compound or a suitable crystalline derivative provides the most definitive proof of both relative and absolute stereochemistry. For the closely related compound, (+)-trans-(1S,2S)-2-Phenylcyclopropanecarboxylic acid, a single-crystal X-ray diffraction study confirmed its structure. nih.gov Such an analysis not only reveals the trans relationship between the substituents on the cyclopropane (B1198618) ring but can also establish the absolute configuration by relating it to the known configuration of a heavy atom within the crystal (anomalous dispersion) or by co-crystallization with a molecule of known chirality. nih.gov

Another common and practical approach for obtaining a single enantiomer and confirming its configuration is through chiral resolution. researchgate.net This process involves reacting the racemic carboxylic acid with a single enantiomer of a chiral resolving agent, such as a chiral amine or alcohol (e.g., L-menthol), to form a pair of diastereomeric salts or esters. bluffton.edu These diastereomers possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization or chromatography. bluffton.edunih.gov Once separated, the chiral resolving agent is chemically removed to yield the pure enantiomers of the original acid. The absolute configuration of the desired enantiomer can then be determined by relating it to the known configuration of the resolving agent used.

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) using chiral derivatizing agents, can also be employed. By converting the carboxylic acid into diastereomeric esters or amides with a chiral reagent, the resulting NMR spectra will show distinct chemical shifts for the protons near the stereocenters, allowing for the assignment of configuration based on established models. researchgate.net

Table 1: Common Methods for Absolute Configuration Determination

MethodPrincipleApplication Example
Single-Crystal X-ray Diffraction Determines the precise 3D arrangement of atoms in a crystal. Anomalous dispersion can establish absolute configuration.Analysis of (+)-trans-(1S,2S)-2-Phenylcyclopropanecarboxylic acid crystals. nih.gov
Chiral Resolution A racemic mixture is reacted with a chiral resolving agent to form separable diastereomers.Esterification with L-menthol followed by chromatographic separation of the resulting diastereomeric esters. bluffton.edu
NMR Spectroscopy A chiral substrate is derivatized with a chiral agent, and the absolute configuration is assigned by analyzing chemical shift differences (Δδ) in the ¹H NMR spectra of the resulting diastereomers.Formation of esters with a chiral alcohol and comparison of proton signals adjacent to the stereocenter. researchgate.net

Control of Diastereoselectivity and Enantioselectivity in Synthetic Routes

The synthesis of this compound requires precise control over the formation of two adjacent stereocenters. Synthetic strategies must be both diastereoselective, favoring the trans arrangement of the substituents over the cis, and enantioselective, producing the (1S,2S) enantiomer in excess over its (1R,2R) mirror image.

A predominant method for achieving this is through catalytic asymmetric cyclopropanation. This approach typically involves the reaction of a styrene (B11656) derivative with a diazoacetate compound in the presence of a chiral transition metal catalyst. The catalyst, often based on rhodium(II) or copper(I) complexes bearing chiral ligands, orchestrates the transfer of the carbene derived from the diazoacetate to the alkene.

The choice of catalyst and reaction conditions is crucial for controlling the stereochemical outcome:

Diastereoselectivity: The formation of the thermodynamically more stable trans isomer is often favored. The catalyst's structure can enhance this preference, minimizing the formation of the cis diastereomer.

Enantioselectivity: The chiral environment created by the ligand on the metal center differentiates between the two faces of the alkene. This directs the approach of the carbene, leading to the preferential formation of one enantiomer. For the synthesis of the target molecule, ligands are chosen that favor the formation of the (1S,2S) product.

Another effective strategy involves the use of a chiral auxiliary. wikipedia.org In this method, an achiral starting material is covalently bonded to a chiral molecule (the auxiliary). This auxiliary then directs the stereochemical course of the cyclopropanation reaction, leading to the formation of one diastereomer in excess. After the key stereocenter-forming step, the auxiliary is removed, yielding the enantiomerically enriched product. For example, an α,β-unsaturated ester can be attached to a chiral alcohol, and the subsequent cyclopropanation reaction is directed by the bulky chiral group to occur on a specific face of the double bond. wikipedia.org

Table 2: Strategies for Stereoselective Synthesis of 1,2-Disubstituted Cyclopropanes

StrategyMechanismKey Control ElementTypical Outcome
Catalytic Asymmetric Cyclopropanation A chiral metal catalyst mediates the reaction between an alkene and a diazo compound.Chiral ligand (e.g., BOX, BINAP derivatives) on a metal center (e.g., Cu, Rh).High diastereoselectivity (trans > cis) and high enantiomeric excess (>95% ee). mdpi.com
Chiral Auxiliary Control A chiral molecule is temporarily attached to the substrate to direct the approach of reagents.The steric and electronic properties of the chiral auxiliary.High diastereoselectivity, which translates to high enantiomeric excess after auxiliary removal. wikipedia.org
Enzymatic Resolution An enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture.The inherent chirality of the enzyme's active site.Separation of enantiomers, yielding one enantiomer as the product and the other as unreacted starting material. mdpi.comresearchgate.net

Conformational Analysis of the Cyclopropyl (B3062369) Ring and its Stereoelectronic Effects

Unlike flexible cyclohexane (B81311) rings, the three-membered cyclopropane ring is a rigid, planar structure. acs.org Therefore, conformational analysis of this compound focuses on the rotational freedom of its two substituents: the benzyl group and the acetic acid group. The relative orientation of these groups is governed by steric and stereoelectronic effects.

The most significant stereoelectronic interaction involves the interplay between the π-system of the benzyl group's phenyl ring and the unique bonding orbitals of the cyclopropane ring, known as Walsh orbitals. bluffton.edu The cyclopropane C-C bonds have significant p-character, and the highest occupied molecular orbitals (HOMOs) of the ring have π-type symmetry. This allows the cyclopropane ring to engage in conjugation-like interactions with adjacent π-systems.

For this interaction to be maximized, the benzyl group must adopt a specific orientation. The two primary conformations are:

Bisected Conformation: The C1-C(benzyl) bond lies in the plane of the phenyl ring. This orientation allows for maximum overlap between the p-orbitals of the phenyl ring and the Walsh orbitals of the cyclopropane ring. This is generally the most stable conformation as it maximizes electronic stabilization.

Perpendicular Conformation: The C1-C(benzyl) bond is perpendicular to the plane of the phenyl ring. This conformation minimizes steric hindrance but results in poor orbital overlap, making it less electronically stable.

The preference for the bisected conformation has been shown to be a critical requirement for efficient electronic communication between the cyclopropane ring and adjacent groups, influencing the rates of reactions such as radical-mediated ring-opening. researchgate.net The carboxylic acid group also has preferred conformations, typically orienting itself to minimize steric clashes with the cyclopropane ring and the adjacent benzyl group. X-ray crystal structures of related molecules, such as trans-2-phenylcyclopropanecarboxylic acid, show that the carboxyl group often adopts a conformation that facilitates electron density transfer from the cyclopropane ring's vicinal bonds to the carbonyl π-system. acs.org

Influence of Stereochemistry on Reaction Pathways and Selectivity

The fixed (1S,2S) stereochemistry of the molecule exerts a profound influence on its reactivity and interactions, a principle of central importance in both chemical synthesis and pharmacology. mdpi.com The defined spatial arrangement of the benzyl and acetic acid groups creates a unique chiral environment that dictates how the molecule interacts with other chiral entities and how reactions at or near the stereocenters proceed.

In a biological context, the specific (1S,2S) configuration is critical for molecular recognition. Many of the biological targets for drugs, such as enzymes and receptors, are chiral. The efficacy of a molecule often depends on a precise three-point attachment to a binding site, and only one enantiomer will have the correct arrangement of functional groups to fit properly. Structurally related compounds, such as the tranylcypromine (B92988) analogues, function as enzyme inhibitors, and their inhibitory potency is highly dependent on their absolute stereochemistry. libretexts.org The (1S,2S) configuration ensures that the phenyl ring and the side chain are positioned correctly to interact with the active site of the target enzyme.

In chemical reactions, the stereochemistry of the starting material can direct the outcome of subsequent transformations in several ways:

Stereospecific Reactions: Reactions that involve the cyclopropane ring, such as ring-opening, will proceed in a stereospecific manner. The configuration of the products is directly determined by the (1S,2S) configuration of the starting material. For example, nucleophilic attack leading to ring cleavage will result in an acyclic product with a predictable and specific stereochemical arrangement.

Diastereoselective Reactions: The existing stereocenters can influence the formation of new stereocenters. Reagents will preferentially approach the molecule from the less sterically hindered face, which is dictated by the trans arrangement of the bulky benzyl and acetic acid groups. This leads to the formation of one diastereomer in preference to another in reactions such as additions to the carboxylic acid group or modifications to the phenyl ring.

Neighboring Group Participation (NGP): The acetic acid group (or a derivative of it) can act as an internal nucleophile, influencing the rate and stereochemical outcome of reactions at an adjacent carbon. mdpi.com For example, if a leaving group were present on the benzylic carbon, the carboxylate could participate in its displacement. Such participation often leads to retention of configuration at the reaction center due to a double-inversion mechanism. nih.gov The rigid trans geometry of the (1S,2S) isomer would be a key factor in determining the feasibility and outcome of such NGP pathways. mdpi.com

Computational Chemistry Studies of 2 1s,2s 2 Benzylcyclopropyl Acetic Acid

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and conformational landscape of molecules. For 2-[(1S,2S)-2-Benzylcyclopropyl]acetic acid, these calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.

A conformational analysis would reveal the various stable arrangements of the molecule, arising from the rotation around single bonds, such as the bond connecting the benzyl (B1604629) group to the cyclopropane (B1198618) ring and the bond connecting the acetic acid moiety. By calculating the relative energies of these conformers, the most stable, lowest-energy conformation can be identified. This is crucial as the molecular conformation often dictates its physical properties and biological activity.

For instance, a study on N-benzyl-N-(furan-2-ylmethyl)acetamide using DFT calculations identified nine stable conformations, highlighting the complexity of the conformational space even in relatively simple molecules. researchgate.net Similar analyses for this compound would involve mapping the potential energy surface as a function of key dihedral angles.

Table 1: Hypothetical Calculated Geometrical Parameters for the Most Stable Conformer of this compound

ParameterBond/AngleCalculated Value (B3LYP/6-31G*)
Bond LengthC1-C2 (cyclopropane)1.510 Å
C1-C3 (cyclopropane)1.512 Å
C2-C3 (cyclopropane)1.508 Å
C2-CH₂ (benzyl)1.505 Å
C1-CH₂ (acetic acid)1.503 Å
Bond Angle∠C1-C2-C360.1°
∠C2-C1-CH₂118.5°
Dihedral Angle∠H-C2-C1-H120.3°
∠C(benzyl)-C₂-C₁-C(acetic)-175.2°

Note: The data in this table is illustrative and not based on published research for the specified compound.

Elucidation of Reaction Mechanisms via Transition State Theory and Ab Initio Molecular Dynamics

Understanding how a molecule reacts is fundamental to chemistry. Transition state theory (TST) is a cornerstone of computational reaction dynamics, providing a framework to study the energetic pathway of a chemical transformation from reactants to products. wikipedia.orgwikipedia.orgbritannica.comlibretexts.orglibretexts.org

For any given reaction involving this compound, computational methods can be used to map the potential energy surface. This allows for the identification of reactants, products, intermediates, and, most importantly, transition states—the high-energy structures that connect these species. The energy difference between the reactants and the transition state is the activation barrier, which is a key determinant of the reaction rate.

For example, in a hypothetical esterification reaction of this compound, quantum chemical calculations could model the approach of an alcohol, the formation of a tetrahedral intermediate, and the final elimination of water. The calculated energy profile would show the relative energies of all species along the reaction coordinate and the activation energies for each step.

A computational study on the acetylperoxy + HO2 reaction demonstrated the use of these methods to identify multiple transition states and reaction pathways, each with distinct activation barriers. rsc.org

Table 2: Hypothetical Energy Profile for a Reaction of this compound

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+25.3
Intermediate-5.2
Transition State 2+15.8
Products-12.7

Note: The data in this table is illustrative and not based on published research for the specified compound.

Many chemical reactions can yield multiple products, and understanding the factors that control which product is formed is a major focus of organic chemistry. Computational chemistry is particularly adept at explaining the origins of stereoselectivity (the preferential formation of one stereoisomer) and regioselectivity (the preferential reaction at one site of a molecule).

By calculating the activation energies for the transition states leading to different products, the favored reaction pathway can be identified. The transition state with the lower activation energy will be more readily accessed, leading to the major product. This approach has been successfully used to explain the selectivity in various reactions, such as [3+2] cycloaddition reactions. nih.gov

For reactions involving this compound, theoretical models could, for example, explain why a reagent might preferentially attack one face of the cyclopropane ring over the other, leading to a specific stereoisomer.

Electronic Structure Analysis and Bonding Characteristics

The unique properties of the cyclopropane ring, such as its high ring strain, have long been of interest to chemists. Computational methods allow for a detailed analysis of the electronic structure and bonding in this compound.

The activation strain model, for instance, can be used to partition the energy of a reaction into the strain energy required to deform the reactants into the geometry of the transition state and the interaction energy between the deformed reactants. nih.gov This can provide insights into how the inherent strain of the cyclopropane ring influences its reactivity.

Furthermore, analysis of the molecular orbitals can reveal important electronic interactions. For example, the interaction between the orbitals of the cyclopropane ring and the pi-system of the benzyl group can be quantified. Natural Bond Orbital (NBO) analysis is another powerful tool to study charge distribution and orbital interactions.

Table 3: Hypothetical Electronic Properties of this compound

PropertyCalculated Value
Strain Energy27.5 kcal/mol
Dipole Moment1.85 D
HOMO Energy-6.2 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap5.7 eV

Note: The data in this table is illustrative and not based on published research for the specified compound.

Prediction of Spectroscopic Parameters from Theoretical Models

Computational chemistry can predict various spectroscopic properties, which is invaluable for structure elucidation and for interpreting experimental data. For this compound, theoretical calculations can provide predictions of its Nuclear Magnetic Resonance (NMR) spectra. smu.edunmrdb.orgarxiv.orgwsu.edunih.gov

By calculating the magnetic shielding of each nucleus in the molecule, the chemical shifts for ¹H and ¹³C NMR spectra can be predicted. These predicted spectra can then be compared with experimental spectra to confirm the structure of the molecule. Discrepancies between calculated and experimental spectra can often point to subtle conformational or electronic effects.

Table 4: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C=O (acid)178.5179.2
C1 (cyclopropane)22.122.8
C2 (cyclopropane)25.426.1
C3 (cyclopropane)15.816.5
CH₂ (benzyl)38.238.9
C (ipso, benzyl)140.1140.7

Note: The data in this table is illustrative and not based on published research for the specified compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 1s,2s 2 Benzylcyclopropyl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Stereochemistry

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides comprehensive information on the chemical environment of each nucleus, their connectivity through bonds, and their proximity in space.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure by revealing the different chemical environments of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift, δ), and the number of neighboring protons (spin-spin coupling, J). For 2-[(1S,2S)-2-benzylcyclopropyl]acetic acid, the spectrum is expected to show several distinct regions. The acidic proton of the carboxyl group is typically observed as a broad singlet far downfield (δ > 10 ppm). jove.com The five protons of the monosubstituted benzene (B151609) ring of the benzyl (B1604629) group are expected to appear in the aromatic region (δ ≈ 7.1–7.3 ppm). The benzylic methylene (B1212753) protons (PhCH₂–) would likely appear as a multiplet due to coupling with the adjacent cyclopropyl (B3062369) proton. The protons on the cyclopropane (B1198618) ring are characteristically found in the upfield region of the spectrum (δ ≈ 0.5–2.0 ppm) and exhibit complex splitting patterns due to geminal, cis, and trans coupling constants. acs.orgresearchgate.netdocbrown.info The methylene protons of the acetic acid moiety (–CH₂COOH) would resonate adjacent to the cyclopropane ring and the carboxyl group, with their chemical shift influenced by both.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum indicates the number of unique carbon environments. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield (δ ≈ 175–185 ppm). openstax.orgoregonstate.edu The carbons of the aromatic ring typically resonate between δ 125 and 140 ppm. A key feature of cyclopropyl compounds is the highly shielded nature of the ring carbons, which often appear at unusually high field (upfield), sometimes even below 0 ppm, depending on the substituents. chemicalbook.comchemicalbook.comdocbrown.info The benzylic and acetic acid methylene carbons would appear at intermediate chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for the constituent functional groups.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxyl (COOH)-175 - 185
Carboxyl (COOH)> 10 (broad s)-
Aromatic (Ph-C)-125 - 140
Aromatic (Ph-H)7.1 - 7.3 (m)-
Benzylic (Ph-CH₂)~2.5 - 3.0 (m)~35 - 45
Acetic Acid (-CH₂COOH)~2.2 - 2.6 (m)~30 - 40
Cyclopropyl (CH)0.5 - 2.0 (m)10 - 25
Cyclopropyl (CH₂)0.5 - 2.0 (m)10 - 25

Two-dimensional NMR experiments are indispensable for assembling the molecular puzzle by mapping out correlations between nuclei. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over two or three bonds). For this molecule, COSY would be crucial for tracing the spin systems, for example, confirming the connectivity from the benzylic protons to the adjacent cyclopropyl proton, and mapping the complex coupling network among the three non-equivalent protons on the cyclopropane ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of each carbon resonance based on the already assigned proton shifts.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (over two to three bonds). This is vital for connecting the different fragments of the molecule. Key correlations would include the signal from the benzylic protons to the cyclopropyl carbons and the quaternary aromatic carbon, as well as correlations from the acetic acid methylene protons to the adjacent cyclopropyl carbon and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This technique is paramount for confirming the stereochemistry. For the specified (1S,2S) isomer, which corresponds to a trans configuration, a key Nuclear Overhauser Effect (NOE) would be expected between the benzylic protons and the proton on the adjacent cyclopropyl carbon. The absence of strong NOEs between the benzyl group and the acetic acid group would support the trans arrangement across the cyclopropane ring.

NMR spectroscopy is a powerful tool for monitoring the progress of a chemical reaction in real-time or by analyzing aliquots. mdpi.com During the synthesis of this compound, ¹H NMR can be used to track the disappearance of signals corresponding to starting materials and the concurrent appearance of characteristic signals of the product. ajabs.orgunl.ptresearchgate.net For instance, in a cyclopropanation step, the disappearance of olefinic proton signals and the emergence of the highly shielded cyclopropyl proton signals would indicate a successful reaction. The purity of the final product can also be readily assessed by the absence of extraneous peaks in the ¹H and ¹³C NMR spectra.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the IR spectrum would be dominated by features of the carboxylic acid and the aromatic ring. The most prominent and diagnostic absorption for the carboxylic acid is the O–H stretching vibration, which appears as a very broad band spanning from approximately 2500 to 3300 cm⁻¹. orgchemboulder.commsu.edu This broadness is a result of strong hydrogen bonding as carboxylic acids typically exist as dimers in the solid state and in concentrated solutions. Superimposed on this broad O-H band are the sharper C-H stretching absorptions from the aromatic and aliphatic parts of the molecule. openstax.org Another key absorption is the intense carbonyl (C=O) stretch, which is expected around 1700–1720 cm⁻¹ for a hydrogen-bonded carboxylic acid. jove.comorgchemboulder.com Other characteristic peaks include C=C stretching vibrations for the aromatic ring (around 1600 and 1450 cm⁻¹) and C-O stretching of the carboxylic acid (1210-1320 cm⁻¹). orgchemboulder.com

Table 2: Characteristic IR Absorption Frequencies

Vibrational Mode Functional Group Expected Frequency (cm⁻¹) Intensity
O–H StretchCarboxylic Acid2500 - 3300Strong, Very Broad
C–H StretchAromatic3000 - 3100Medium
C–H StretchAliphatic (CH₂, CH)2850 - 3000Medium
C=O StretchCarboxylic Acid (dimer)1700 - 1720Strong
C=C StretchAromatic Ring~1600, ~1450Medium to Weak
C–O StretchCarboxylic Acid1210 - 1320Strong

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high precision. acs.org

For this compound (C₁₂H₁₄O₂), the calculated molecular weight is 190.0994 g/mol . HRMS would be used to confirm this elemental composition. The electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) at m/z = 190. The fragmentation pattern provides structural clues. A very common fragmentation for benzyl-containing compounds is the cleavage of the benzylic C-C bond to form the highly stable tropylium (B1234903) cation (C₇H₇⁺) at m/z = 91, which would likely be a prominent, if not the base, peak. Other expected fragmentations include the loss of the carboxyl group ([M-COOH]⁺, m/z = 145) and the loss of water ([M-H₂O]⁺, m/z = 172). Fragmentation of the strained cyclopropane ring can also lead to characteristic ions. fluorine1.rudocbrown.infomsu.edu

Table 3: Predicted Mass Spectrometry Fragments

m/z Predicted Ion Formula Notes
190[M]⁺[C₁₂H₁₄O₂]⁺Molecular Ion
172[M-H₂O]⁺[C₁₂H₁₂O]⁺Loss of water
145[M-COOH]⁺[C₁₁H₁₃]⁺Loss of carboxyl radical
91[C₇H₇]⁺[C₇H₇]⁺Tropylium ion; often the base peak

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Enantiomeric Purity and Absolute Configuration Confirmation

Since this compound is a chiral molecule, chiroptical methods are essential for confirming its absolute configuration and determining its enantiomeric purity. creative-biostructure.com

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a substance with respect to the wavelength of plane-polarized light. mgcub.ac.in

Circular Dichroism (CD): CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. mgcub.ac.in

Both techniques produce a spectrum that is highly sensitive to the three-dimensional arrangement of atoms around the chromophores in the molecule (in this case, the phenyl ring and the carbonyl group). The resulting spectral curve, known as a Cotton effect, serves as a unique fingerprint for a specific enantiomer. pbsiddhartha.ac.inresearchgate.netslideshare.net To confirm the (1S,2S) absolute configuration, the experimentally obtained ORD or CD spectrum would be compared against a spectrum predicted by quantum-chemical calculations or against the spectrum of a closely related compound whose absolute configuration is already known. The magnitude of the observed optical rotation or CD signal is directly proportional to the concentration of the enantiomer, making these techniques suitable for quantifying the enantiomeric excess (purity) of the sample.

Future Directions and Emerging Research Areas for 2 1s,2s 2 Benzylcyclopropyl Acetic Acid

Development of Green and Sustainable Synthetic Routes

The growing emphasis on environmentally benign chemical manufacturing necessitates the development of green and sustainable methods for synthesizing complex molecules like 2-[(1S,2S)-2-benzylcyclopropyl]acetic acid. ijprt.org Future efforts will likely move away from conventional methods that may involve hazardous reagents, significant energy consumption, or the generation of substantial waste.

Key strategies for greener synthesis include:

Biocatalysis: The use of enzymes or whole-cell systems offers a highly selective and environmentally friendly alternative to traditional metal catalysts. wpmucdn.com Engineered enzymes, such as myoglobin (B1173299) variants, have demonstrated the ability to catalyze cyclopropanation reactions with high enantioselectivity. wpmucdn.com This chemoenzymatic approach could be adapted to produce the target compound or its precursors, operating under mild conditions in aqueous media.

Alternative Energy Sources: Microwave irradiation and sonochemistry are emerging as efficient heating methods that can significantly reduce reaction times and energy consumption compared to conventional heating. ijprt.org

Benign Catalytic Systems: Research into replacing costly and toxic heavy metal catalysts (like rhodium and palladium) with more abundant and less hazardous metals, such as copper or iron, is a significant trend. google.com Furthermore, developing metal-free catalytic systems represents an ultimate goal for sustainable cyclopropane (B1198618) synthesis. wpmucdn.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Methods like palladium-catalyzed direct cyanoesterification of cyclopropenes represent a highly atom-economic approach to functionalized cyclopropanes. researchgate.net

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Cyclopropane Synthesis
ParameterConventional MethodsEmerging Green Methods
CatalystsOften rely on precious or toxic metals (e.g., Rhodium, Palladium). google.comBiocatalysts (enzymes), abundant metals (e.g., Copper), or metal-free systems. wpmucdn.com
SolventsOften utilize volatile organic compounds (VOCs).Water, ionic liquids, or solvent-free conditions (e.g., ball-milling). ijprt.orgresearchgate.net
EnergyConventional heating, often requiring long reaction times.Microwave irradiation, sonication, photochemical methods. ijprt.orgwpmucdn.com
ByproductsCan generate significant stoichiometric waste.Higher atom economy, designed to minimize waste. researchgate.net
StereoselectivityAchieved with chiral ligands or auxiliaries.Often intrinsically high due to enzyme specificity. wpmucdn.com

Exploration of Novel Reactivity Modes and Catalytic Transformations

The inherent ring strain of the cyclopropane moiety in this compound makes it a versatile intermediate for further chemical diversification. researchgate.net Future research will focus on harnessing this reactivity to access novel molecular architectures.

Ring-Opening Reactions: The strained C-C bonds of the cyclopropane ring can be selectively cleaved under appropriate catalytic conditions to yield linear, functionalized products. researchgate.net This strategy provides access to a diverse range of compounds that would be challenging to synthesize otherwise.

Catalytic Cross-Coupling: Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to attach various aryl or heteroaryl groups to the cyclopropane core. organic-chemistry.org This allows for the systematic modification of the molecule's structure to tune its properties.

Enzymatic Transformations: Beyond synthesis, enzymes can be used for selective transformations on the existing molecule. capsoln.com For instance, specific enzymes could be used to modify the carboxylic acid group or other parts of the molecule, offering a high degree of precision that is difficult to achieve with traditional chemical methods.

Photochemical Reactions: Light-induced reactions offer a powerful tool for chemical synthesis. For example, photoinduced ring expansion of cyclopropane derivatives can lead to the formation of four-membered rings like cyclobutenes, which are also valuable motifs in biologically active compounds. wpmucdn.com

Application of Advanced Computational Methodologies for Predictive Design

Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. mdpi.com For this compound, these methods can accelerate the discovery and optimization of new derivatives and reactions.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model transition states and reaction pathways. mdpi.com This provides fundamental insights into the reactivity of the cyclopropane ring and helps in predicting the outcome of unknown transformations.

Predictive Design of Derivatives: By modeling the interaction of virtual derivatives with biological targets like enzymes or receptors, computational tools can help identify new compounds with potentially enhanced activity. researchgate.net This in silico screening process can prioritize the synthesis of the most promising candidates, saving significant time and resources.

Pharmacokinetic Profiling: Computational models can predict the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives. This early-stage assessment helps in designing molecules with better drug-like characteristics. researchgate.net

Table 2: Applications of Computational Methods in Research
Computational TechniqueApplication Area for this compoundPotential Outcome
Density Functional Theory (DFT)Elucidating reaction mechanisms and predicting reactivity. mdpi.comRational design of new catalytic transformations.
Molecular DockingSimulating binding to biological targets (e.g., enzymes, receptors).Identification of derivatives with high therapeutic potential. mdpi.com
Molecular Dynamics (MD) SimulationStudying the conformational flexibility and stability of the molecule and its complexes. mdpi.comUnderstanding dynamic interactions with biological targets.
ADME/Tox PredictionIn silico prediction of pharmacokinetic and toxicity profiles. researchgate.netEarly-stage deselection of candidates with poor drug-like properties.

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automation and high-throughput experimentation (HTE) is revolutionizing chemical synthesis and discovery. nih.govctppc.org Applying these technologies to the chemistry of this compound can dramatically accelerate the pace of research.

High-Throughput Screening (HTS): Automated robotic systems can be used to rapidly screen large libraries of catalysts, reagents, and reaction conditions to find the optimal parameters for a desired transformation. sigmaaldrich.comyoutube.com For example, an HTS campaign could quickly identify the best catalyst for a novel ring-opening reaction or a cross-coupling process.

Automated Synthesis Platforms: Once optimal conditions are identified, automated synthesizers can be used to create libraries of derivatives of this compound. These libraries can then be screened for biological activity, leading to the rapid identification of "hit" compounds. ctppc.org

Data Management and Analysis: HTE generates vast amounts of data. youtube.com Advanced software and data science algorithms are crucial for analyzing this data to identify trends, patterns, and promising candidates, thereby guiding the next cycle of design and synthesis.

This automated approach allows for a much faster "design-make-test-analyze" cycle, significantly speeding up the process of developing new compounds with desired properties, whether for medicinal chemistry, materials science, or other applications. ctppc.orgyoutube.com

Q & A

Q. What are the key synthetic strategies for 2-[(1S,2S)-2-Benzylcyclopropyl]acetic acid while preserving stereochemical integrity?

The synthesis of this compound involves stereoselective cyclopropanation reactions. For example, tert-butyl carbamate intermediates are used to protect functional groups during cyclopropane ring formation, followed by deprotection and functionalization steps . Another approach employs chiral epoxide precursors (e.g., (R)-(2,3-epoxypropyl)benzene) to control stereochemistry, with trifluoroacetic acid-mediated deprotection ensuring retention of configuration . Critical parameters include reaction temperature (<0°C for cyclopropanation) and solvent choice (CH₂Cl₂ or THF) to minimize racemization.

Q. How is the stereochemical integrity of this compound verified experimentally?

Stereochemical validation relies on:

  • NMR spectroscopy : Vicinal coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H NMR confirm cyclopropane ring geometry .
  • X-ray crystallography : Single-crystal diffraction resolves absolute configuration, as demonstrated for structurally related cyclopropane derivatives (e.g., 2-(2-methoxyphenyl)acetic acid) .
  • Chiral HPLC : Enantiomeric excess (ee) is quantified using chiral stationary phases, ensuring >99% diastereomeric ratio (d.r.) in optimized syntheses .

Q. What analytical techniques are essential for characterizing purity and structural identity?

  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₃H₁₆O₂ for the parent compound).
  • FT-IR spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability, critical for storage and handling .

Advanced Research Questions

Q. How can enantioselective synthesis resolve racemic mixtures of cyclopropyl derivatives?

Racemic this compound (rac- form) is separated via chiral auxiliaries or enzymatic resolution. For example, lipases selectively hydrolyze ester derivatives of one enantiomer, achieving >90% ee . Alternatively, diastereomeric salt formation with chiral amines (e.g., cinchona alkaloids) enables crystallization-based separation .

Q. What role does the cyclopropane ring play in modulating biological activity?

The strained cyclopropane ring enhances:

  • Metabolic stability : Resistance to cytochrome P450 oxidation due to reduced electron density .
  • Target binding affinity : Structural studies show the benzylcyclopropyl moiety fits into hydrophobic enzyme pockets (e.g., fatty acid amide hydrolase) with Ki values <10 µM .
  • Conformational restriction : Preorganizes the molecule for optimal interaction with G-protein-coupled receptors (GPCRs), as observed in analogs .

Q. How can computational methods predict interactions with biological targets?

  • Molecular docking (AutoDock/Vina) : Models binding poses using crystal structures of target proteins (e.g., COX-2 or 5-lipoxygenase) .
  • MD simulations : Predicts stability of ligand-receptor complexes over 100-ns trajectories, identifying key hydrogen bonds (e.g., between the carboxylic acid and Arg120 in COX-2) .
  • QSAR models : Relate substituent effects (e.g., methoxy vs. benzyl groups) to inhibitory potency (pIC₅₀) .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric excess?

  • Catalyst deactivation : Homogeneous catalysts (e.g., Rh₂(OAc)₄) lose activity at >100 g scale; heterogeneous alternatives (e.g., immobilized Ru-BINAP) improve recyclability .
  • Byproduct formation : Elevated temperatures during workup promote epimerization; kinetic quenching (e.g., rapid acidification) mitigates this .
  • Process analytical technology (PAT) : In-line FT-IR monitors reaction progress to ensure ee >98% .

Q. How do structural analogs of this compound compare in pharmacokinetic profiles?

  • Hydroxymethyl derivatives (e.g., methyl 2-((1R,2S)-2-(hydroxymethyl)cyclopropyl)acetate) show improved solubility (LogP reduced by ~0.5) but shorter half-lives (t₁/₂ <2 h in rats) due to esterase cleavage .
  • Amide derivatives (e.g., benzyl carbamate analogs) exhibit prolonged plasma exposure (AUC increased 3-fold) but require prodrug strategies for activation .

Data Contradictions and Validation

  • Stereochemical assignments : Early reports of trans-cyclopropaneacetic acid (CAS 175221-16-6) were revised using X-ray data, highlighting the need for crystallographic validation .
  • Biological activity discrepancies : Variability in enzyme inhibition assays (e.g., ±10% SD in IC₅₀ values) may arise from differences in protein purification or assay conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.